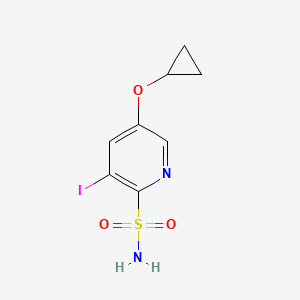
5-Cyclopropoxy-3-iodopyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-iodopyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9IN2O3S and a molecular weight of 340.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure the cost-effective and environmentally friendly production of 5-Cyclopropoxy-3-iodopyridine-2-sulfonamide.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-iodopyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the iodine atom.
Scientific Research Applications
5-Cyclopropoxy-3-iodopyridine-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-iodopyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to exhibit various pharmacological activities, such as inhibiting enzymes like carbonic anhydrase and dihydropteroate synthetase . These interactions can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Cyclopropoxy-3-iodopyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group, iodine atom, and sulfonamide group on the pyridine ring makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H9IN2O3S |
|---|---|
Molecular Weight |
340.14 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-iodopyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9IN2O3S/c9-7-3-6(14-5-1-2-5)4-11-8(7)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
HLBIJZDOWVMNTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)S(=O)(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


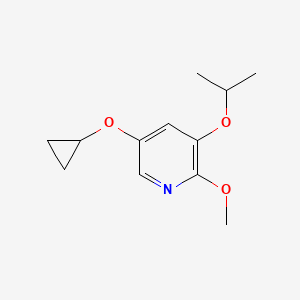
![N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide](/img/structure/B14808803.png)
![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2-phenylacetamide](/img/structure/B14808804.png)
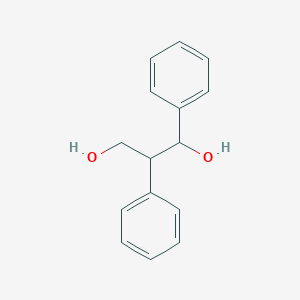
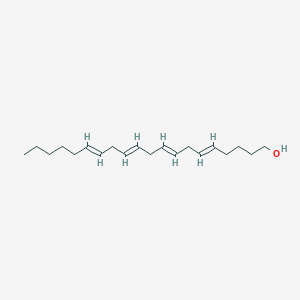
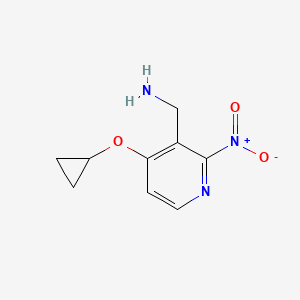
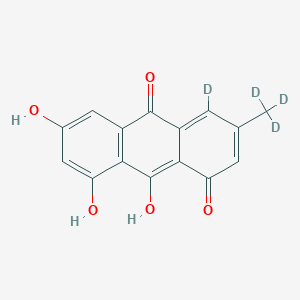
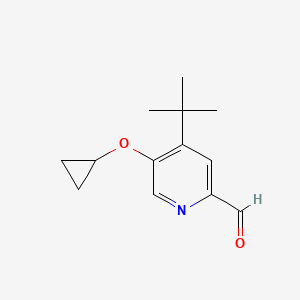
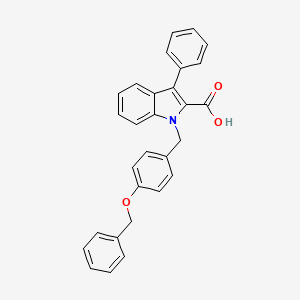


![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14808860.png)


